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Compound of Interest

Compound Name: 2-Furancarboxylic acid

Cat. No.: B1666266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Furancarboxylic acid (also known as 2-furoic acid), a key intermediate in the synthesis of

various pharmaceuticals and other valuable chemical compounds. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with the experimental protocols utilized for their acquisition.

Molecular Structure
Chemical Formula: C₅H₄O₃ Molecular Weight: 112.08 g/mol CAS Number: 88-14-2

2-Furancarboxylic acid is a heterocyclic organic compound consisting of a furan ring

substituted with a carboxylic acid group at the 2-position.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Furancarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.90 dd 1.64, 0.76 H5

7.22 dd 3.48, 0.76 H3

6.64 dd 3.44, 1.72 H4

12.36 s - -COOH

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

159.81 C=O

147.44 C5

145.38 C2

118.16 C3

112.52 C4

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy
The IR spectrum of 2-Furancarboxylic acid exhibits characteristic absorption bands

corresponding to its functional groups.[3]
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Wavenumber (cm⁻¹) Bond Vibration Description

2800-3500 O-H stretch
Very broad, characteristic of a

carboxylic acid dimer

1710 C=O stretch Strong, sharp peak

1583, 1427 C=C stretch Aromatic furan ring vibrations

1126 C-O stretch Furan ring ether linkage

Mass Spectrometry (MS)
The mass spectrum of 2-Furancarboxylic acid provides information about its molecular weight

and fragmentation pattern.[4]

Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Assignment

112 100 [M]⁺ (Molecular Ion)

95 ~60 [M-OH]⁺

67 ~30 [M-COOH]⁺

39 ~50 Furan ring fragment

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 2-
Furancarboxylic acid.

NMR Spectroscopy Protocol
Sample Preparation:

Approximately 5-25 mg of 2-Furancarboxylic acid is accurately weighed and dissolved in

about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1666266?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C88142&Mask=200
https://www.benchchem.com/product/b1666266?utm_src=pdf-body
https://www.benchchem.com/product/b1666266?utm_src=pdf-body
https://www.benchchem.com/product/b1666266?utm_src=pdf-body
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The solution is transferred to a clean, dry 5 mm NMR tube.

The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer is used for analysis.

The sample is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled spectrum is acquired.

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H

and δ 39.52 for ¹³C).

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

A small amount of 2-Furancarboxylic acid (1-2 mg) is ground with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction and Ionization:

A small amount of 2-Furancarboxylic acid is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically

70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis and Detection:

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

The detector records the abundance of each ion, generating a mass spectrum. The mass

spectrometer is typically operated in full scan mode, scanning a mass range of m/z 50 to

550.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Furancarboxylic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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